molecular formula C14H13N3O4 B1418307 3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid CAS No. 1154243-77-2

3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid

Cat. No. B1418307
CAS RN: 1154243-77-2
M. Wt: 287.27 g/mol
InChI Key: ZEAWEKYCJCHJEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthesis involved multiple steps and was characterized by IR, 1H NMR, and single crystal X-ray crystallography .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using classical molecular simulation methods . These methods were used to describe the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate has a molecular weight of 372.38 and is a solid at room temperature .

Scientific Research Applications

Metal-Organic Frameworks and Hydrocarbon Separation

Research by Ma et al. (2020) demonstrates the application of a similar amino-decorated porous metal-organic framework, synthesized using a compound related to 3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid, for efficient hydrocarbon separation and high iodine adsorption. This highlights its potential in gas separation and purification processes (Ma et al., 2020).

Anti-Cancer and Gastric Cancer Research

Liu et al. (2019) explored the anti-cancer activity of a new heterocyclic compound derived from a similar structure to this compound. This compound showed promising results against human gastric cancer cell lines, suggesting potential applications in cancer research and therapy (Liu et al., 2019).

Coordination Polymers and Structural Chemistry

The work of Ma et al. (2014) on the self-assembly of a compound structurally similar to this compound with cobalt chloride under hydrothermal conditions led to a new 2D coordination polymer. This study contributes to the understanding of the structural chemistry of coordination polymers, which are significant in materials science (Ma et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that molecules are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms . This suggests that the compound may interact with its targets through similar bonding mechanisms.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect a variety of biochemical pathways.

Pharmacokinetics

It’s known that similar compounds have broad-spectrum biological activities , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

It’s known that similar compounds have diverse biological activities , suggesting that this compound may also have a wide range of molecular and cellular effects.

Action Environment

It’s known that similar compounds have broad-spectrum biological activities , suggesting that this compound may also be influenced by various environmental factors.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302 and the precautionary statements are P280-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholine esterase, influencing its activity . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby affecting its catalytic efficiency.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Over time, the compound may undergo degradation, which can influence its efficacy and safety . Long-term studies have indicated that while the compound remains relatively stable under controlled conditions, its effects on cellular function can diminish over extended periods.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding these dosage effects is essential for determining safe and effective therapeutic levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in target tissues . These processes are essential for ensuring that the compound reaches its site of action and exerts its intended effects.

Subcellular Localization

The subcellular localization of this compound is vital for its function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action.

properties

IUPAC Name

3-nitro-4-(1-pyridin-2-ylethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-9(11-4-2-3-7-15-11)16-12-6-5-10(14(18)19)8-13(12)17(20)21/h2-9,16H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAWEKYCJCHJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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